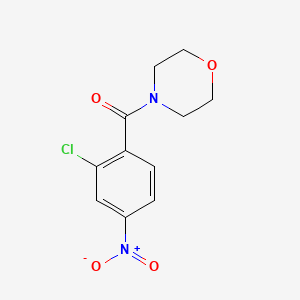

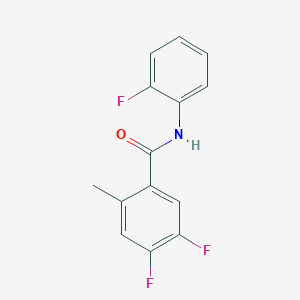

![molecular formula C20H19N3OS B5557383 5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5557383.png)

5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of dibenzo[b,f]azepine derivatives, including the subject compound, often involves the formation of reactive intermediates through reactions such as Michael addition or Diels-Alder reactions. Bennett and Cann (1994) detailed the reaction of 5-acetyl-10-bromo-5H-dibenz[b,f]azepine with potassium t-butoxide to create a reactive intermediate that further reacts with N-methylpyrrole, pyrrole, and imidazole to yield Michael addition adducts, showcasing the synthetic pathways that can be employed for similar structures (Bennett & Cann, 1994).

Molecular Structure Analysis

The molecular structure of dibenzo[b,f]azepine derivatives has been explored through various studies, including crystal structure and spectral analysis. Shankar et al. (2014) presented the crystal structure, spectral studies, and Hirshfeld surfaces analysis of 5-methyl-5H-dibenzo[b,f]azepine derivatives, offering insights into the orthorhombic crystal system, boat conformation of the azepine ring, and short contacts analyzed through Hirshfeld surfaces (Shankar et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of dibenzo[b,f]azepine compounds involves various reactions, including Michael addition, cycloaddition, and other pathway-specific reactions. The protective effects of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates on vascular cognitive impairment as described by Kaur et al. (2019) indicate the compound's involvement in biochemical pathways and its potential as a histone deacetylase inhibitor (Kaur et al., 2019).

Physical Properties Analysis

The physical properties, including the solubility, melting point, and stability of dibenzo[b,f]azepine derivatives, are critical for their manipulation and application in various chemical processes. These properties are determined by the compound's molecular structure, which influences its behavior under different conditions.

Chemical Properties Analysis

Dibenzo[b,f]azepine derivatives exhibit a range of chemical properties, including reactivity towards electrophiles, nucleophiles, and other reagents. The studies on the synthesis and application of imidazole derivatives, such as those by Ohta et al. (1990), highlight the versatility of these compounds in chemical synthesis and their reactivity profile, which can be leveraged for the creation of novel compounds with desired functionalities (Ohta et al., 1990).

科学的研究の応用

Reaction and Synthesis Mechanisms

- The compound has been studied in reactions with pyrrole and imidazole, demonstrating its versatility in Michael addition and cycloaddition reactions. These reactions have implications for synthesizing complex heterocyclic structures (Bennett & Cann, 1994).

Neuroprotective and Cognitive Effects

- Derivatives of this compound have shown potential in treating vascular cognitive impairment by inhibiting histone deacetylases, improving cerebral blood flow, attenuating cognitive impairment, and improving hippocampal atrophy in animal models (Kaur et al., 2019).

Antimicrobial Activity

- Novel derivatives have exhibited antibacterial and antifungal activity, highlighting the compound's potential in developing new antimicrobial agents. One specific derivative demonstrated broad activity against several pathogens while maintaining low in vivo toxicity in mice (Demchenko et al., 2021).

Chemical Structure Analysis

- Studies on the crystal structure and spectral studies of related compounds provide insights into their molecular conformations, which is crucial for understanding their chemical behavior and potential applications in designing new molecules with specific properties (Shankar et al., 2014).

Catalytic and Synthetic Applications

- Research has explored the synthesis of various heterocyclic compounds using catalyzed cascade reactions, opening new avenues for constructing complex molecular structures (Yao et al., 2019).

特性

IUPAC Name |

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c1-22-13-12-21-20(22)25-14-19(24)23-17-8-4-2-6-15(17)10-11-16-7-3-5-9-18(16)23/h2-9,12-13H,10-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPOKEWQVAPHDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557303.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine](/img/structure/B5557315.png)

![N,3-dimethyl-5-propyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5557324.png)

![2-nitro-N-[2,2,2-trichloro-1-({[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5557332.png)

![N-[4-(aminosulfonyl)phenyl]nicotinamide](/img/structure/B5557353.png)

![methyl 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5557387.png)

![3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5557389.png)

![methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5557401.png)

![2-(9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5557406.png)